Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate
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Description
Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H5BrF4O2 and its molecular weight is 301.03 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate structure with the following substituents:
- Bromine (Br) at the 6-position
- Fluorine (F) at the 2-position
- Trifluoromethyl group (CF₃) at the 3-position
The presence of these electronegative groups significantly influences the compound's chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The electronegative substituents can enhance binding affinity to proteins and enzymes involved in critical cellular processes. Specifically, it is hypothesized that:
- The bromine and fluorine atoms can participate in hydrogen bonding and dipole-dipole interactions , which may stabilize interactions with target biomolecules.
- The trifluoromethyl group may enhance lipophilicity, facilitating cellular uptake and bioavailability.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibitory effects, potentially making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Research indicates that this compound may possess anticancer activity . Its structural analogs have been investigated for their efficacy in inhibiting cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, although specific pathways remain to be elucidated.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent activity compared to standard antibiotics.
- Cytotoxicity in Cancer Cell Lines
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate | Chlorine instead of bromine | Antimicrobial, anti-inflammatory |
This compound | Bromine at 6-position | Antimicrobial, anticancer |
Methyl 6-bromo-3-fluoro-2-(trifluoromethyl)benzoate | Variation in substituent positions | Potentially different reactivity patterns |
This table illustrates how variations in halogen substitution can influence biological activity, emphasizing the unique properties of this compound.
Properties
IUPAC Name |
methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYHYPFJOZTYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.